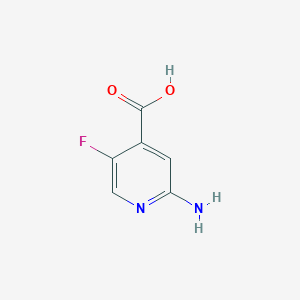

2-Amino-5-fluoroisonicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-5-fluoroisonicotinic acid, commonly known as AFIN, is an important synthetic compound widely used in laboratory experiments. It is an analog of isonicotinic acid, the active ingredient in isoniazid, a medication used to treat tuberculosis. AFIN is a key intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. AFIN is also used in research to investigate the biochemical and physiological effects of its derivatives. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for AFIN use.

Scientific Research Applications

Fluorescent Amino Acids in Chemical Biology

2-Amino-5-fluoroisonicotinic acid, as a part of fluorescent amino acids, is crucial in chemical biology. These amino acids are used to construct fluorescent macromolecules such as peptides and proteins. Their unique photophysical properties enable tracking protein-protein interactions and imaging nanoscopic events with high spatial resolution (Cheng et al., 2020).

Genetic Encoding of Fluorescent Amino Acids

The genetic encoding of fluorescent amino acids like 2-Amino-5-fluoroisonicotinic acid allows for the selective biosynthetic incorporation of fluorophores into proteins. This process is instrumental in studying protein structure, dynamics, and interactions both in vitro and in vivo (Summerer et al., 2006).

Enhancing Drug Absorption and Stability

Amino acid ester prodrugs, potentially including derivatives of 2-Amino-5-fluoroisonicotinic acid, are synthesized to enhance intestinal absorption and resist metabolic degradation. These prodrugs demonstrate improved stability and permeability, making them significant in drug delivery systems (Landowski et al., 2005).

Role in Protein Stability

Highly fluorinated amino acids, including 2-Amino-5-fluoroisonicotinic acid, are used to stabilize proteins, particularly those with beta-sheet structures. This stabilization is crucial for various biotechnologies, including therapeutics and biosensors (Chiu et al., 2009).

Applications in Cancer Imaging and Surgery

The use of 2-Amino-5-fluoroisonicotinic acid derivatives in cancer imaging and surgery is evident in fluorescence-guided surgery and diagnostic accuracy studies. These applications enhance the visibility of cancerous tissues, aiding in more effective surgical resections (Stummer et al., 2006) and (Stummer et al., 2013).

Molecular and Metabolic Mechanisms in Gliomas

Studies on molecular and metabolic mechanisms provide insights into the selective fluorescence of tumors in gliomas, which could be related to the applications of 2-Amino-5-fluoroisonicotinic acid and its derivatives. Understanding these mechanisms helps in developing therapies for enhanced intraoperative fluorescence (Traylor et al., 2021).

Spectroscopic Signatures in Biophysical Studies

Fluorinated amino acids, including 2-Amino-5-fluoroisonicotinic acid, are vital in biophysical studies. They offer spectroscopic signatures that report on local protein structure and dynamics, essential for understanding biological processes at a molecular level (Kasireddy et al., 2017).

Optimization of Fluorescence in Brain Tumor Surgery

The optimization of fluorescence in brain tumor surgeries, potentially involving derivatives of 2-Amino-5-fluoroisonicotinic acid, leads to improved surgical outcomes. The dosing and timing of fluorescent agents are critical for maximizing their effectiveness in tumor resections (Stummer et al., 2017).

properties

IUPAC Name |

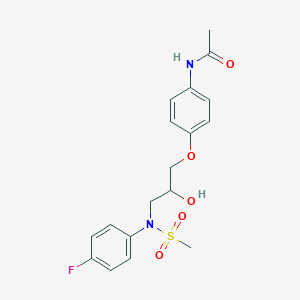

2-amino-5-fluoropyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-4-2-9-5(8)1-3(4)6(10)11/h1-2H,(H2,8,9)(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWXMQSZBMMOIBW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-5-fluoroisonicotinic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2-Aminophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2354579.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-5-chlorothiophene-2-carboxamide](/img/structure/B2354580.png)

![N-(4-(2-((4-fluorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2354582.png)

![7-(4-((4-fluorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B2354587.png)

![N-(2-methylsulfanylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2354592.png)

![3-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B2354594.png)

![6-(4-Methoxyphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2354596.png)

![2-((2-methylbenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2354597.png)

![3-[(3,3-Difluorocyclobutyl)methoxy]pyridin-2-amine](/img/structure/B2354599.png)

![Tert-butyl N-[3-(aminomethyl)-4-methylphenyl]carbamate](/img/structure/B2354601.png)